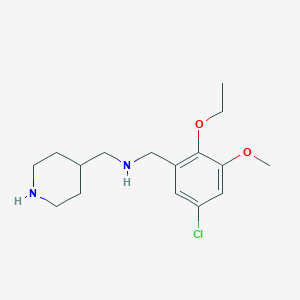
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine, also known as CEM-102, is a novel compound with potential pharmacological applications. This compound belongs to the class of amines and has a molecular weight of 417.0 g/mol. The synthesis of CEM-102 is a complex process that involves multiple steps.
作用機序
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the disruption of the bacterial ribosome and ultimately the inhibition of bacterial growth. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to have a bactericidal effect, which means that it can kill bacteria rather than just inhibiting their growth.
Biochemical and Physiological Effects
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to penetrate into infected tissues, making it an attractive candidate for the treatment of bacterial infections.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial species. Additionally, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low risk of inducing bacterial resistance, which is a common problem with many antibiotics. However, one of the limitations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its relatively low potency compared to other antibiotics, which may limit its use in certain clinical settings.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. One area of interest is the development of new formulations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine that can improve its pharmacokinetic properties, such as its half-life and tissue distribution. Another area of research is the investigation of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine's potential use in combination with other antibiotics to enhance its antibacterial activity. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine and its potential use in the treatment of other bacterial infections.
Conclusion
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is a promising compound with potential pharmacological applications. Its broad-spectrum antibacterial activity, low toxicity profile, and low risk of inducing bacterial resistance make it an attractive candidate for the treatment of bacterial infections. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves a multi-step process that starts with the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilylmethyl)amine to form the final product, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. The purity of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine can be improved by recrystallization using a suitable solvent.
科学的研究の応用
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been studied extensively for its potential pharmacological applications. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been investigated for its potential use in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.
特性
製品名 |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC名 |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C16H25ClN2O2/c1-3-21-16-13(8-14(17)9-15(16)20-2)11-19-10-12-4-6-18-7-5-12/h8-9,12,18-19H,3-7,10-11H2,1-2H3 |
InChIキー |
HUSVMZLUZICOIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCNCC2)Cl)OC |
正規SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)


![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
